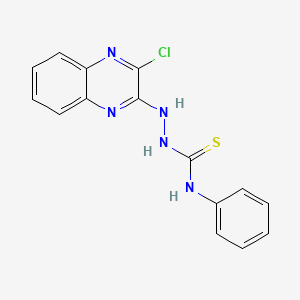

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide

Description

Properties

CAS No. |

208921-52-2 |

|---|---|

Molecular Formula |

C15H12ClN5S |

Molecular Weight |

329.8 g/mol |

IUPAC Name |

1-[(3-chloroquinoxalin-2-yl)amino]-3-phenylthiourea |

InChI |

InChI=1S/C15H12ClN5S/c16-13-14(19-12-9-5-4-8-11(12)18-13)20-21-15(22)17-10-6-2-1-3-7-10/h1-9H,(H,19,20)(H2,17,21,22) |

InChI Key |

RQAMQFARZLLEDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 2,3-dichloroquinoxaline with an appropriate amine, such as phenylhydrazine, in the presence of a base like potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. This compound has been synthesized and evaluated for its effectiveness against various cancer cell lines, demonstrating promising results in vitro .

Dual Inhibition Mechanism

The compound has been investigated for its dual inhibition capabilities, particularly against epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). These targets are crucial in cancer therapy as they play roles in cell proliferation and inflammation. The synthesis of quinoxaline derivatives has been linked to the development of new inhibitors that could provide therapeutic benefits for cancer patients resistant to traditional treatments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological profile. Modifications to the quinoxaline structure have been explored to enhance potency and selectivity toward cancer cells while minimizing toxicity to normal cells. Various derivatives have been synthesized and their biological activities assessed, providing insights into how structural changes impact efficacy .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival .

Case Study 2: Inhibition of COX-2

Another research effort focused on the anti-inflammatory potential of this compound through COX-2 inhibition. The study demonstrated that this compound effectively reduced prostaglandin E2 levels in inflamed tissues, suggesting its utility in treating inflammatory diseases such as arthritis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- Backbone Diversity: The target compound’s quinoxaline core distinguishes it from benzylidene (), pyrazole (), and pyrimidohexahydroquinoline () derivatives. Quinoxaline’s planar aromatic structure facilitates DNA intercalation, a property less pronounced in non-aromatic backbones like pyrimidohexahydroquinoline .

- Synthetic Routes : Most carbothioamides are synthesized via condensation or reflux methods, but the choice of precursors (e.g., aldehydes vs. isothiocyanates) influences solubility and reaction efficiency .

Key Observations :

- Topo II Inhibition: The target compound’s quinoxaline moiety aligns with triazoloquinoxaline derivatives (), which exhibit strong Topo II inhibition and DNA-binding affinity. The chlorine substituent may enhance hydrophobic interactions with enzyme pockets .

- Cytotoxicity vs.

Physicochemical and Pharmacokinetic Comparisons

- Solubility: The binuclear Ru complex derived from (E)-2-((1H-indol-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide (HL) exhibits unusual water solubility due to its organometallic structure . In contrast, the target compound’s chloroquinoxaline group likely reduces aqueous solubility, necessitating formulation optimization.

- Crystallography: Single-crystal XRD data for analogs like (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide () and cyclopentene derivatives () reveal monoclinic or orthorhombic systems, suggesting similar packing efficiencies for the target compound .

Biological Activity

The compound 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide is a derivative of quinoxaline and hydrazine, which has gained attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinoxaline moiety linked to a phenylhydrazine group with a carbothioamide functional group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties. For instance, phenylhydrazides have been evaluated for their activity against various strains of Candida albicans, showing varying degrees of efficacy. A study reported that certain derivatives demonstrated MIC values lower than 4 µg/mL against fluconazole-resistant strains, suggesting potential for therapeutic applications in antifungal treatments .

Antifungal Activity

The antifungal activity of phenylhydrazides has been documented extensively. The compound under review has not been directly tested in published literature; however, its structural relatives have shown promising results. For example, compounds with similar scaffolds were found to exhibit significant antifungal activity against multiple strains of C. albicans, with some achieving MIC values as low as 1.9 µg/mL . The mechanism of action often involves the generation of reactive oxygen species (ROS) leading to fungal cell death.

Anticancer Properties

Quinoxaline derivatives are well-known for their anticancer properties. The mechanism typically involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival . The IC50 values for these inhibitors can be remarkably low (e.g., 0.06 µM for HDAC3), indicating strong potential for further development.

Case Studies and Research Findings

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| Umesha et al. (2023) | N′-phenylhydrazides | Antifungal | Induction of ROS and morphological damage to fungi |

| Zhang et al. (2023) | Quinoxaline derivatives | Anticancer | Inhibition of HDACs |

| Liu et al. (2023) | Phenylhydrazides | Antimicrobial | Broad-spectrum activity against resistant strains |

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide and its derivatives?

Answer:

The compound can be synthesized via condensation of 3-formyl-2-chloroquinoxaline with thiosemicarbazide derivatives under reflux in ethanol or methanol. Derivatives are often prepared by substituting the phenyl group with electron-withdrawing/donating substituents (e.g., nitro, chloro) on the hydrazine-carbothioamide moiety. For example, hydrazones formed from oxamic acid thiohydrazides serve as intermediates for heterocyclic derivatives like 1,3,4-thiadiazoles . Reaction conditions (solvent, temperature, catalyst) should be optimized using Design of Experiments (DoE) to improve yields .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:

- FT-IR : Key peaks include:

- NMR : Use ¹H/¹³C NMR to confirm aromatic protons and carbothioamide connectivity.

Advanced: How can contradictions in spectral or reactivity data be resolved during structural validation?

Answer:

Contradictions often arise from tautomerism (e.g., thione-thiol tautomers) or crystallographic disorder. To resolve:

- Perform X-ray crystallography to confirm molecular planarity and hydrogen-bonding networks (e.g., N–H···O/S interactions) .

- Compare experimental FT-IR/C=O stretching frequencies with DFT-calculated values to validate tautomeric forms .

- Use HPLC-MS to detect impurities or byproducts from side reactions .

Advanced: What computational methods are effective in predicting the reactivity of this compound?

Answer:

- DFT calculations (e.g., B3LYP/6-31G**) can model electron distribution, highlighting nucleophilic/electrophilic sites. For example, the chloroquinoxaline ring’s electron-deficient nature promotes electrophilic substitution .

- Molecular docking predicts binding affinities for biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies. This is critical for designing derivatives with enhanced bioactivity .

Advanced: How can researchers optimize synthesis conditions using statistical experimental design?

Answer:

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:

- Use a central composite design to optimize yield in flow-chemistry setups, minimizing side reactions during continuous synthesis .

- Analyze responses (e.g., reaction time, purity) via ANOVA to identify significant factors. For hydrazone formation, temperature and pH are often critical .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Answer:

Single-crystal X-ray analysis reveals:

- Planarity of the hydrazine-carbothioamide moiety, which influences conjugation and stability.

- Dihedral angles between the chloroquinoxaline and phenyl groups, affecting π-π stacking in solid-state packing .

- Hydrogen-bonding patterns (e.g., N–H···S), crucial for understanding solubility and crystallization behavior .

Basic: What are the common impurities or byproducts observed during synthesis?

Answer:

- Unreacted starting materials (e.g., 3-formyl-2-chloroquinoxaline) due to incomplete condensation.

- Oxidized byproducts (e.g., disulfides) from thiol intermediates.

- Detectable via TLC or HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can researchers design derivatives to enhance biological activity?

Answer:

- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to improve electrophilicity and binding to target proteins .

- Replace the chloroquinoxaline core with other heterocycles (e.g., indole, benzimidazole) to modulate lipophilicity and bioavailability .

- Validate modifications via in vitro assays (e.g., enzyme inhibition) paired with docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.